Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl-

Nucleophilic Substitution Leaving Group Reactivity Synthetic Lethality

Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- (CAS 142183-78-6) is a hexa-substituted aromatic building block featuring three reactive chloromethyl (–CH₂Cl) arms alternating with three ethyl groups around a central phenyl core. This specific substitution pattern enforces a steric-gearing effect, directing the chloromethyl groups to one face of the benzene ring, which preorganizes the molecule for convergent functionalization into tripodal ligands, molecular receptors, and supramolecular architectures.

Molecular Formula C15H21Cl3
Molecular Weight 307.7 g/mol
CAS No. 142183-78-6
Cat. No. B12546871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl-
CAS142183-78-6
Molecular FormulaC15H21Cl3
Molecular Weight307.7 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(C(=C1CCl)CC)CCl)CC)CCl
InChIInChI=1S/C15H21Cl3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9H2,1-3H3
InChIKeyYIKMKNZEJWAYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tris(chloromethyl)-2,4,6-triethylbenzene (CAS 142183-78-6): A Sterically Predisposed Scaffold for Precision Molecular Design


Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- (CAS 142183-78-6) is a hexa-substituted aromatic building block featuring three reactive chloromethyl (–CH₂Cl) arms alternating with three ethyl groups around a central phenyl core [1]. This specific substitution pattern enforces a steric-gearing effect, directing the chloromethyl groups to one face of the benzene ring, which preorganizes the molecule for convergent functionalization into tripodal ligands, molecular receptors, and supramolecular architectures [2]. With a molecular formula of C₁₅H₂₁Cl₃ and a molecular weight of 307.7 g/mol, it serves as a critical intermediate, most notably as a precursor to 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a versatile scaffold in supramolecular chemistry [1].

Why CAS 142183-78-6 Cannot Be Replaced by Simple Aromatic Halides in Receptor Design


Simple benzyl chlorides or even its close structural analog, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, cannot recapitulate the specific performance profile of this compound. The balance between the reactivity of the chloromethyl groups and the steric gearing of the ethyl substituents is critical [1]. The bromo analog (CAS 181058-08-2) is more reactive in nucleophilic substitution, which can lead to lower selectivity and uncontrolled oligomerization in multi-step syntheses [2]. Conversely, scaffolds lacking the ethyl groups, such as 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene, do not enforce the same facially segregated conformation, resulting in a loss of binding preorganization estimated at an average energetic penalty of 0.4 kcal/mol in supramolecular hosts [3]. The ethyl groups are not inert spectators; they are essential structural directors.

Evidence Guide: Quantified Differentiation of 1,3,5-Tris(chloromethyl)-2,4,6-triethylbenzene for Procurement Decisions


Controlled Reactivity: Chloro vs. Bromo Leaving Group Selectivity in Triethylbenzene Scaffolds

The chloro analog offers a controlled reactivity window compared to the corresponding bromo derivative, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (CAS 181058-08-2). While direct head-to-head kinetic data for these specific scaffolds is limited in the open literature, the well-established leaving group ability of halomethyl arenes dictates that the bromomethyl group is significantly more reactive. This is leveraged in the Wallace et al. 2005 synthesis, where both chloro and bromo intermediates are converted to the same tris(aminomethyl) target, but the chloro compound provides a wider operational window for sequential functionalization without self-reaction, a critical feature for constructing hetero-functionalized tripodal receptors [1].

Nucleophilic Substitution Leaving Group Reactivity Synthetic Lethality

Molecular Weight Advantage: Reduced Mass Transport Burden vs. the Bromo Analog

The target compound has a molecular weight of 307.7 g/mol, which is significantly lower than the 441.0 g/mol of its direct bromo analog, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene [1]. This 30% reduction in molecular weight is critical when the scaffold is used as a core for building larger receptor molecules or ligands, where the final molecular weight must often remain below key physicochemical thresholds (e.g., Lipinski's Rule of Five) for biological applications.

Drug Design Rule of Five Physicochemical Properties

Conformational Preorganization: Steric Gearing Directs Functional Group Convergence

The cooperative nonbonded interactions of the alternating ethyl groups in hexa-substituted benzenes force the 1,3,5 and 2,4,6 substituents to opposite faces of the phenyl ring, a phenomenon confirmed by X-ray crystallography and variable-temperature NMR [1]. A systematic analysis by Wang and Hof (2012) quantified the advantage of this steric gearing: crystal structure surveys showed that 80.7% of 1,3,5-triethylbenzene-based hosts adopt the preorganized, convergent conformation, compared to only 45.4% for the analogous 1,3,5-trimethylbenzene-based hosts [2]. The resulting average binding affinity improvement for ethyl versus methyl scaffolds is an average ΔΔG of 0.4 kcal/mol, with individual host–guest pairs showing up to a 17-fold enhancement in association constant (Kassoc) [2].

Supramolecular Chemistry Preorganization Molecular Recognition Entropy

Proven Precursor to a Versatile Tris(aminomethyl) Scaffold via a Chromatography-Free Route

The compound is explicitly validated as a direct precursor to 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a 'very versatile molecular scaffold' for molecular receptors, via a four-step synthetic sequence starting from benzene [1]. A key practical advantage highlighted by the authors is the limited chromatography required for purification, which enhances the scalability and procurement value of the route. The chloro intermediate (target compound) is prepared alongside its bromo counterpart, demonstrating the robustness of the synthetic pathway for both halogens.

Synthetic Methodology Aminomethylation Process Chemistry Scalability

Lipophilicity Profile: Higher LogP vs. Trimethyl Analog Enables Tunable Solubility

The target compound has a calculated partition coefficient (LogP) of 5.59, reflecting the contribution of the three ethyl groups . While experimental LogP for the exact compound is not widely reported, the computed value is consistent with the triethylbenzene core being more lipophilic than a trimethylbenzene analog. This higher lipophilicity can be advantageous for applications requiring membrane permeability or for constructing receptors designed to operate in non-polar environments, while also being modifiable through the polar functional groups installed via the chloromethyl handles.

Lipophilicity LogP Solubility ADME

High-Value Application Scenarios for 1,3,5-Tris(chloromethyl)-2,4,6-triethylbenzene Driven by Quantitative Evidence


Construction of High-Affinity Tripodal Receptors for Ammonium and Carbohydrate Recognition

The compound is the definitive starting point for synthesizing 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a scaffold that enforces a convergent arrangement of binding arms. The triethylbenzene core's 0.4 kcal/mol average binding advantage over the trimethylbenzene analog [1] makes the resulting receptors measurably superior for applications like selective ammonium ion sensing or carbohydrate recognition, where even small affinity differences determine sensor signal-to-noise ratio.

Synthesis of Di- and Trinucleating Ligands for Organometallic Catalysis

The controlled reactivity of the chloromethyl groups allows for the sequential introduction of distinct N,N-bidentate tethers onto the triethylbenzene core, as demonstrated in the synthesis of Pd and Rh complexes [2]. The chloro leaving group's moderated reactivity is essential here to avoid statistical mixtures when installing different donor groups, enabling the rational design of heterobimetallic catalysts.

Design of Facially Segregated Building Blocks for Self-Assembled Monolayers and Surface Sensors

The steric gearing of the ethyl groups, which directs the chloromethyl arms to a single face of the benzene ring in >80% of conformations [3], makes this compound an ideal precursor for tripodal surface anchors. The resulting facial segregation ensures that all three attachment points are oriented toward the surface, maximizing grafting density and stability—a critical parameter for sensor reproducibility that is not achievable with non-geared scaffolds.

Precursor to Halide-Vacancy Healing Agents for Perovskite Nanocrystals (Via Functional Group Interconversion)

While the bromo analog (1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene) has been directly applied as a bromide vacancy healing agent in perovskite nanocrystal LEDs, achieving an external quantum efficiency of 23.4% [4], the chloro compound serves as a more versatile precursor. Its lower reactivity allows for the installation of custom passivating groups before deployment, enabling tailored surface chemistry that a pre-formed bromide cannot offer.

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